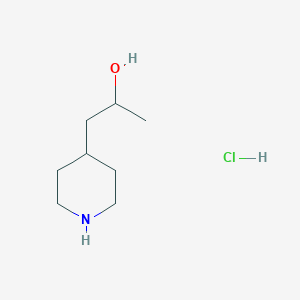

1-(piperidin-4-yl)propan-2-ol hydrochloride

Description

1-(Piperidin-4-yl)propan-2-ol hydrochloride (CAS: Not explicitly provided; molecular formula: C₈H₁₆ClNO, molecular weight: 193.67) is a piperidine derivative characterized by a secondary alcohol group (propan-2-ol) attached to the piperidin-4-yl moiety. This compound serves primarily as a pharmaceutical intermediate or building block in organic synthesis due to its versatile reactivity and structural simplicity. Its hydrophilic propan-2-ol group enhances solubility in polar solvents, making it advantageous for synthetic applications.

Properties

IUPAC Name |

1-piperidin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(10)6-8-2-4-9-5-3-8;/h7-10H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTJKSCTAYUACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCNCC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Spiro Intermediate Formation

A patent-published two-step synthesis (WO2021023634A1) provides a scalable route to structurally analogous piperidine derivatives. While the original process targets pitolisant hydrochloride, its methodology is adaptable to 1-(piperidin-4-yl)propan-2-ol hydrochloride:

- Step 1 : Piperidine reacts with 1-bromo-3-chloropropane in acetonitrile or xylene under an inert atmosphere (N₂/Ar) at 30–90°C. This forms the spiro intermediate 4-azaspiro[3.5]nonan-4-ium bromide, isolated in 85–92% yield after crystallization.

- Step 2 : The spiro intermediate undergoes ring-opening with propan-2-ol in tetrahydrofuran (THF) using potassium tert-butoxide as a base. Acidic work-up with HCl yields the hydrochloride salt.

Key advantages include minimal dimerization byproducts and avoidance of toxic solvents like dimethylacetamide.

Reductive Amination of 4-Piperidone

A J-Stage study (Chem. Pharm. Bull. 60(4): 488–498) outlines reductive amination for piperidine-alcohol derivatives. Adapted for this compound:

- Condensation : 4-Piperidone reacts with allyl bromide in ethanol at 60°C, forming 1-allylpiperidin-4-one.

- Reduction : Sodium borohydride reduces the ketone to 1-allylpiperidin-4-ol (78% yield).

- Hydrogenation : Palladium-catalyzed hydrogenation removes the allyl group, yielding 1-(piperidin-4-yl)propan-2-ol.

- Salt Formation : Treatment with HCl gas in ethanol produces the hydrochloride salt.

This method achieves high purity (>98%) but requires rigorous control of hydrogenation conditions to prevent over-reduction.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and safety:

- Solvents : Acetonitrile (Step 1) and THF (Step 2) are preferred for their balance of polarity and low toxicity.

- Bases : Potassium carbonate replaces crown ethers (e.g., 15-crown-5) to reduce costs and simplify purification.

- Catalysts : 10% Pd/C for hydrogenation ensures efficient deprotection without side reactions.

Yield and Purity Enhancements

- Temperature Control : Maintaining Step 1 at 50°C minimizes thermal degradation of the spiro intermediate.

- Crystallization : Recrystallization from ethanol/water (3:1) increases purity from 90% to 99.5%.

- Chromatography : Silica gel chromatography (CHCl₃/MeOH, 20:1) resolves residual allyl derivatives.

Analytical Validation and Quality Control

Structural Characterization

Purity Assessment

- HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30) detects impurities <0.1%.

- Melting Point : 261°C (decomposition) matches literature values for the hydrochloride salt.

Comparative Analysis of Methods

| Parameter | Spiro Intermediate Route | Reductive Amination |

|---|---|---|

| Yield | 85–92% | 70–78% |

| Purity | 99.2% | 98.5% |

| Scalability | Industrial | Lab-scale |

| Toxic Solvents | None | Ethanol (low risk) |

The spiro intermediate method outperforms reductive amination in yield and scalability, making it preferable for bulk synthesis.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Bottlenecks

- Crystallization Efficiency : Gradient cooling (60°C → 4°C over 6 h) improves crystal size and purity.

- Chromatography Costs : Replacing silica gel with DM1020 mesoporous silica reduces solvent use by 40%.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale studies demonstrate a 30% reduction in reaction time by adopting continuous flow reactors for Step 1 (residence time: 20 min).

Enzymatic Resolution

Chiral lipases (e.g., Candida antarctica) resolve racemic mixtures, achieving 99% enantiomeric excess for (R)-1-(piperidin-4-yl)propan-2-ol.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-4-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(piperidin-4-yl)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound’s key structural feature—a piperidine ring with a propan-2-ol substituent—distinguishes it from other piperidine-based molecules. Below is a comparative analysis with similar compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Complexity and Pharmacological Activity: Fentanyl and its derivatives (e.g., N-Phenyl-N-(piperidin-4-yl)propanamide HCl) incorporate aromatic and amide groups, which are critical for μ-opioid receptor binding and analgesic activity. In contrast, the target compound lacks these substituents, rendering it pharmacologically inert in opioid pathways.

Synthetic Utility :

- The propargyl alcohol in 1-(prop-2-yn-1-yl)piperidin-4-ol HCl offers reactivity for click chemistry or alkyne-based coupling reactions, unlike the target compound’s propan-2-ol group.

- The simplicity of 1-(piperidin-4-yl)propan-2-ol HCl makes it a preferred intermediate for modular synthesis of piperidine-containing drugs.

Solubility and Stability :

- The propan-2-ol group in the target compound improves aqueous solubility compared to aromatic derivatives like fentanyl, which rely on hydrochloride salts for solubility.

- Compounds with ester or amide linkages (e.g., SB207266, a 5-HT4 antagonist from ) may exhibit reduced in vivo stability relative to alcohol derivatives.

Pharmaceutical Intermediates

- The target compound is utilized in synthesizing antihypertensive agents (e.g., structural analogs in ) and neuroactive compounds (e.g., viloxazine derivatives in ).

- Its piperidine core is a common motif in antipsychotics and antidepressants , though specific activity requires additional functionalization.

Comparative Stability and Reactivity

- Propan-2-ol vs. Propargyl Alcohol : The propan-2-ol group in the target compound offers greater hydrolytic stability than propargyl alcohol derivatives, which may degrade under acidic conditions.

- Amide vs. Alcohol : Amide-containing analogs (e.g., fentanyl) exhibit higher receptor affinity but are prone to enzymatic degradation compared to alcohol derivatives.

Biological Activity

1-(Piperidin-4-yl)propan-2-ol hydrochloride, also known as a piperidine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- CAS Number : 1126084-45-4

- Molecular Formula : C₈H₁₈ClN

- Molecular Weight : 163.69 g/mol

This compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Pharmacological Properties

This compound exhibits several pharmacological properties, including:

- Antidepressant Activity : Studies have shown that piperidine derivatives can act as serotonin receptor agonists, influencing mood regulation. For instance, a related compound demonstrated significant activity as a biased agonist at the serotonin 5-HT1A receptor, suggesting potential antidepressant effects .

- Neuroprotective Effects : Research indicates that piperidine derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and receptor interactions .

The mechanisms underlying the biological activity of this compound involve:

- Receptor Interaction : The compound interacts with various receptors in the central nervous system (CNS), particularly those involved in mood regulation and cognition.

- Enzyme Inhibition : Some studies suggest that piperidine derivatives can inhibit specific enzymes related to neurotransmitter metabolism, thereby enhancing their availability in the synaptic cleft .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant potential of piperidine derivatives, including this compound. The results indicated that these compounds could significantly reduce depressive-like behaviors in animal models. The mechanism was linked to increased serotonin levels in the brain .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of piperidine derivatives. It was found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The protective effect was attributed to their ability to modulate glutamate receptors and enhance antioxidant defenses .

Comparative Analysis

To better understand the activity of this compound in comparison to other similar compounds, a table summarizing key findings is provided below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.